molecular formula C21H28N4O3S B2556300 2-[1-(Azepane-1-sulfonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2379995-29-4

2-[1-(Azepane-1-sulfonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2556300
CAS No.: 2379995-29-4
M. Wt: 416.54
InChI Key: CEJPKRSCHWRYTL-UHFFFAOYSA-N
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Description

2-[1-(Azepane-1-sulfonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a piperidine ring, an azepane sulfonyl group, and a dihydropyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Azepane-1-sulfonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the piperidine and azepane sulfonyl intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Azepane-1-sulfonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce fully saturated derivatives.

Scientific Research Applications

2-[1-(Azepane-1-sulfonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(Azepane-1-sulfonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Azepane-1-sulfonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one is unique due to its combination of a piperidine ring, azepane sulfonyl group, and dihydropyridazinone moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

2-[1-(azepan-1-ylsulfonyl)piperidin-4-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c26-21-11-10-20(18-8-4-3-5-9-18)22-25(21)19-12-16-24(17-13-19)29(27,28)23-14-6-1-2-7-15-23/h3-5,8-11,19H,1-2,6-7,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJPKRSCHWRYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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